Benzenesulfonothioic acid, S-phenyl ester
Overview
Description
Benzenesulfonothioic acid, S-phenyl ester, also known as S-Phenyl benzenethiosulfonate, is a chemical compound with the molecular formula C12H10O2S2 . It has a molecular weight of 250.3 g/mol .
Molecular Structure Analysis
The molecular structure of Benzenesulfonothioic acid, S-phenyl ester, is characterized by the presence of two phenyl rings connected by a sulfonothioate group . The InChI string representation of its structure isInChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H
. Physical And Chemical Properties Analysis
Benzenesulfonothioic acid, S-phenyl ester, is a solid substance with a melting point of 36-53 °C (lit.) . It has a predicted density of 1.35±0.1 g/cm3 .Scientific Research Applications
Biochemical Evaluation and Inhibitor Synthesis
Benzenesulfonothioic acid, S-phenyl ester, and its derivatives have been utilized in biochemical research for the synthesis and evaluation of high-affinity inhibitors. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated potent inhibitory effects on the enzyme in vitro and were able to block rat and gerbil kynurenine 3-hydroxylase after oral administration. This inhibition led to an increase in kynurenic acid concentration in extracellular hippocampal fluid, highlighting their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Agricultural Pest Repellency
Phenylpropanoids, such as coniferyl benzoate and its analogs, have shown potential as pest repellents. Research has investigated the relationship between the chemical structure of these compounds and their repellency to birds. The study suggested that benzoate esters are more repellent than their corresponding alcohols and that repellency increases with the presence of electron-donating groups while acidic functions decrease repellency. This finding indicates the potential utility of benzenesulfonothioic acid, S-phenyl ester, and its derivatives in developing agricultural crops with inherent defense mechanisms against pests and pathogens (Jakubas et al., 1992).
Anti-inflammatory Applications
Derivatives of benzenesulfonothioic acid, S-phenyl ester, have been studied for their anti-inflammatory properties. For instance, S-diclofenac, a novel derivative, was observed to undergo enzymatic cleavage in vivo, releasing hydrogen sulfide along with diclofenac. This compound demonstrated a potent anti-inflammatory effect in a carrageenan-evoked hindpaw oedema model in rats. It's suggested that the enhanced anti-inflammatory effect of S-diclofenac relates to its ability to release hydrogen sulfide at the inflamed site, offering insights into the anti-inflammatory effects of hydrogen sulfide (Sidhapuriwala et al., 2007).
Synthesis of Organic Compounds
The compound has been involved in the synthesis of various organic compounds. For example, new 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters were synthesized and showed moderate anti-inflammatory activity at specific doses. This highlights the role of benzenesulfonothioic acid, S-phenyl ester, and its derivatives in medicinal chemistry and drug development (Tozkoparan et al., 1999).
Safety And Hazards
properties
IUPAC Name |
benzenesulfonylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJLMWDXASAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074480 | |
Record name | Benzenesulfonothioic acid, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonothioic acid, S-phenyl ester | |
CAS RN |
1212-08-4 | |
Record name | S-Phenyl benzenesulfonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Phenyl thiobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl disulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonothioic acid, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-phenyl benzenethiosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-PHENYL THIOBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM70520Z5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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